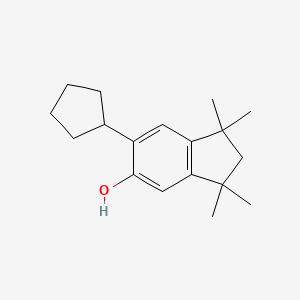
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is a complex organic compound with a unique structure that includes a hexenoic acid backbone, a chloro-dioxopropoxy group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hexenoic Acid Backbone: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under catalytic conditions.
Introduction of the Chloro-Dioxopropoxy Group: This step involves the reaction of the hexenoic acid derivative with a chlorinated dioxopropane compound, often under basic conditions to facilitate the substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-dioxopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexenoic Acid: Lacks the chloro-dioxopropoxy and methyl ester groups, making it less reactive.
6-(3-Chloro-1,3-dioxopropoxy)-4-methyl-hexanoic Acid: Similar structure but without the ester group.
Methyl 4-Hexenoate: Contains the ester group but lacks the chloro-dioxopropoxy group.
Uniqueness
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is unique due to the combination of functional groups that confer specific reactivity and potential applications. The presence of the chloro-dioxopropoxy group allows for unique substitution reactions, while the ester group provides versatility in synthetic applications.
Propriétés
Formule moléculaire |
C11H15ClO5 |
|---|---|
Poids moléculaire |
262.68 g/mol |
Nom IUPAC |
methyl (E)-6-(3-chloro-3-oxopropanoyl)oxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C11H15ClO5/c1-8(3-4-10(14)16-2)5-6-17-11(15)7-9(12)13/h5H,3-4,6-7H2,1-2H3/b8-5+ |
Clé InChI |
QXXUNZANVGMQLP-VMPITWQZSA-N |
SMILES isomérique |
C/C(=C\COC(=O)CC(=O)Cl)/CCC(=O)OC |
SMILES canonique |
CC(=CCOC(=O)CC(=O)Cl)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
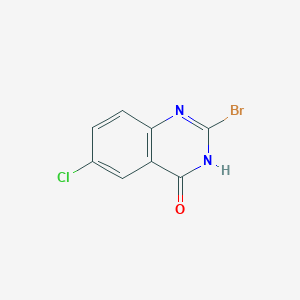

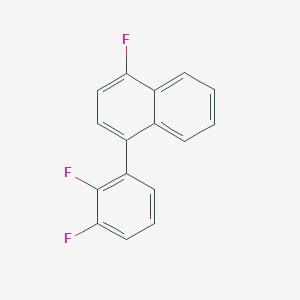
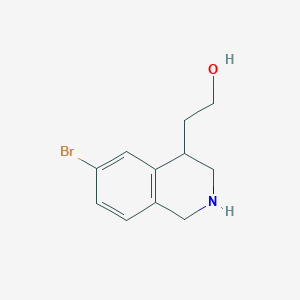



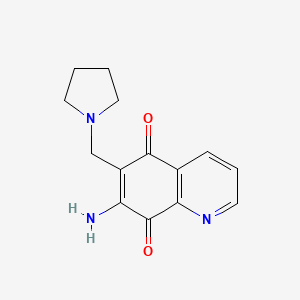
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
